2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride
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Description
2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
The exact mass of the compound N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18FN5O
- Molecular Weight : 365.39 g/mol
- CAS Number : 1210453-65-8
- LogP : 0.98
- Polar Surface Area : 59 Ų
These properties suggest a compound with moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole and benzothiazole exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its antibacterial and antifungal activities.
-
Antibacterial Activity :
- The compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. In particular, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity :
Anticancer Potential
The imidazole moiety has been associated with anticancer activity in various studies. Compounds containing this structure have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that similar compounds can target pathways involved in tumor growth, making this derivative a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the imidazole ring is essential for antimicrobial activity.
- The benzothiazole moiety contributes to enhanced interaction with biological targets, potentially increasing potency against specific pathogens.
Table 1 summarizes the SAR findings related to similar compounds:
Compound | Key Structural Features | Biological Activity | MIC (µg/ml) |
---|---|---|---|
A | Imidazole, Fluorophenyl | Antibacterial | 50 |
B | Benzothiazole | Antifungal | 100 |
C | Imidazole, Benzothiazole | Anticancer | IC50 = 20 |
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Study on Antibacterial Efficacy :
- Cancer Cell Line Studies :
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S.ClH/c1-16-4-9-19(30-2)21-22(16)31-23(26-21)28(12-3-11-27-13-10-25-15-27)20(29)14-17-5-7-18(24)8-6-17;/h4-10,13,15H,3,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJUOMQWRMLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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